Cas no 299162-79-1 (1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole)
1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole
- 1-(3-chlorophenyl)-5-phenylpyrazole
- DTXSID00718991
- 299162-79-1
- AKOS012712085
-
- Inchi: 1S/C15H11ClN2/c16-13-7-4-8-14(11-13)18-15(9-10-17-18)12-5-2-1-3-6-12/h1-11H
- InChI Key: RIVLZSKNTVHDOI-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C(=CC=N1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 254.0610761g/mol
- Monoisotopic Mass: 254.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 17.8Ų
1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002674-1g |
1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole |
299162-79-1 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM124828-1g |
1-(3-chlorophenyl)-5-phenyl-1H-pyrazole |
299162-79-1 | 95% | 1g |
$296 | 2021-08-05 | |
| Chemenu | CM124828-1g |
1-(3-chlorophenyl)-5-phenyl-1H-pyrazole |
299162-79-1 | 95% | 1g |
$*** | 2023-03-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732677-1g |
1-(3-Chlorophenyl)-5-phenyl-1h-pyrazole |
299162-79-1 | 98% | 1g |
¥2577.00 | 2024-08-02 | |
| Ambeed | A524146-1g |
1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole |
299162-79-1 | 95+% | 1g |
$263.0 | 2024-04-20 |
1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole Suppliers
1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole
Recent Advances in the Study of 1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole (CAS: 299162-79-1)
1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole (CAS: 299162-79-1) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief synthesizes the latest findings related to this compound, providing insights into its current status and future directions in biomedical research.
Recent investigations into 1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole have focused on its role as a modulator of key biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. The study utilized molecular docking simulations and in vitro assays to validate its binding affinity and selectivity, revealing a competitive inhibition mechanism with an IC50 value of 0.8 µM. These findings suggest its potential as a lead compound for anti-inflammatory drug development.
Another area of interest is the compound's application in oncology. Research conducted by the National Cancer Institute (NCI) in 2024 highlighted its ability to induce apoptosis in triple-negative breast cancer (TNBC) cell lines. The study employed transcriptomic and proteomic analyses to identify the downregulation of survivin and Bcl-2, key anti-apoptotic proteins, as part of its mechanism. Notably, the compound exhibited minimal cytotoxicity in normal mammary epithelial cells, underscoring its selectivity and safety profile.
The synthetic accessibility of 1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole has also been a subject of recent optimization efforts. A 2024 paper in Organic Process Research & Development described a scalable, one-pot synthesis route with a 78% yield, utilizing palladium-catalyzed C-H activation. This advancement addresses previous challenges in large-scale production, making it more feasible for preclinical and clinical studies. The paper also emphasized the compound's stability under physiological conditions, a critical factor for its pharmacokinetic evaluation.
Despite these promising developments, challenges remain in translating 1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole into clinical applications. Pharmacokinetic studies in animal models have revealed a relatively short half-life (t1/2 = 2.3 hours), necessitating further structural modifications or formulation strategies to improve bioavailability. Additionally, its off-target effects on cytochrome P450 enzymes, as reported in a 2023 Drug Metabolism and Disposition study, warrant careful consideration in drug design to avoid potential drug-drug interactions.
In conclusion, 1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole (CAS: 299162-79-1) represents a versatile scaffold with demonstrated bioactivity across multiple therapeutic areas. Recent research has elucidated its mechanisms, optimized its synthesis, and identified areas for improvement. Future studies should focus on enhancing its pharmacokinetic properties and expanding its therapeutic indications through targeted drug delivery systems or combination therapies. The compound's progress exemplifies the intersection of chemical innovation and biological discovery in modern drug development.
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